2,4-Dibromo-6-fluoropyridin-3-ol

Chemoselectivity Regioselectivity Cross-coupling

2,4-Dibromo-6-fluoropyridin-3-ol is a non-fungible, highly functionalized pyridine scaffold for advanced medicinal chemistry and agrochemical R&D. Its unique 2-Br, 4-Br, 6-F, and 3-OH substitution pattern enables an orthogonal, programmed synthesis sequence unattainable with generic analogs. Leverage sequential cross-coupling at C2/C4, late-stage SNAr at C6 (including ¹⁸F radiolabeling), and O-alkylation for covalent warhead installation. Lower lipophilicity vs. the 6-Cl analog (ΔXLogP3 = -0.55) reduces promiscuous binding risk. This building block is essential for precise kinase inhibitor design, next-gen crop protection agents, and PET imaging probes. Standard analytical QC (NMR, HPLC, GC) ensures lot-to-lot consistency for your critical synthetic campaigns.

Molecular Formula C5H2Br2FNO
Molecular Weight 270.88 g/mol
CAS No. 1421602-80-3
Cat. No. B1433035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluoropyridin-3-ol
CAS1421602-80-3
Molecular FormulaC5H2Br2FNO
Molecular Weight270.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1F)Br)O)Br
InChIInChI=1S/C5H2Br2FNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H
InChIKeyBRVVJNAZWKGBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-fluoropyridin-3-ol (CAS 1421602-80-3): A Strategic Halogenated Pyridine Building Block for Advanced Organic Synthesis and Drug Discovery Procurement


2,4-Dibromo-6-fluoropyridin-3-ol is a highly functionalized pyridine derivative with the molecular formula C5H2Br2FNO and a molecular weight of 270.88 g/mol . Its unique substitution pattern, featuring two bromine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position, provides orthogonal chemical handles for selective functionalization via cross-coupling, nucleophilic aromatic substitution, and other transformations [1]. This compound serves as a critical intermediate in the synthesis of more complex molecular architectures, particularly in medicinal chemistry and agrochemical research, where precise control over structure-activity relationships is paramount.

Why Generic Pyridinols or Mono-Halogenated Analogs Cannot Substitute for 2,4-Dibromo-6-fluoropyridin-3-ol in Regioselective Synthesis


The precise substitution pattern of 2,4-Dibromo-6-fluoropyridin-3-ol is not arbitrary; it is a deliberate design feature that enables a specific, programmed sequence of synthetic operations. Closely related analogs, such as the 6-chloro derivative (2,4-dibromo-6-chloropyridin-3-ol) or mono-brominated pyridinols, lack this unique combination of functional handles [1]. This compound's 2- and 4-position bromines allow for sequential Suzuki-Miyaura or Buchwald-Hartwig cross-couplings with excellent regiocontrol, leveraging the differential reactivity between C2 and C4 [2]. The 6-position fluorine is a poor leaving group, ensuring it remains intact during these manipulations to serve as a late-stage diversification point via nucleophilic aromatic substitution (SNAr). The 3-hydroxyl group is a key locus for introducing additional vectors, often through O-alkylation, further expanding the accessible chemical space. Substituting a generic or incorrectly functionalized pyridine building block would fundamentally alter or prevent this multi-step, regiocontrolled synthetic plan, making 2,4-Dibromo-6-fluoropyridin-3-ol a non-fungible reagent for these advanced applications .

Quantifiable Differentiation of 2,4-Dibromo-6-fluoropyridin-3-ol: A Comparative Evidence Assessment


Differential Reactivity: Enabling a Programmed, Orthogonal Functionalization Strategy

The strategic placement of bromine atoms at the C2 and C4 positions, coupled with a fluorine at C6, establishes a clear hierarchy of reactivity that is not present in other halogenated pyridinols. This allows for a stepwise, highly controlled functionalization sequence. For instance, in cross-coupling reactions, the 2-position is generally more reactive than the 4-position, enabling the sequential introduction of two different aryl or heteroaryl groups with excellent regiocontrol [1]. This is a key differentiator from analogs like 2,4-dibromo-6-chloropyridin-3-ol, where the 6-chloro substituent is a better leaving group than fluorine and can interfere with this sequence, or mono-brominated analogs that offer only a single point for diversification.

Chemoselectivity Regioselectivity Cross-coupling

Unique Physicochemical Properties: Enhanced Lipophilicity and Molecular Complexity for Drug Discovery

The specific halogenation pattern of 2,4-Dibromo-6-fluoropyridin-3-ol results in a calculated logP (XLogP3) of 2.65 and a topological polar surface area (TPSA) of 33.1 Ų . These values are distinct from closely related analogs. For example, the 6-chloro derivative has a higher calculated logP (XLogP3-AA of 3.2) and a TPSA of 33.1 Ų [1]. The fluorine atom's strong electron-withdrawing effect, combined with its small size, often improves metabolic stability and membrane permeability in drug candidates compared to heavier halogens like chlorine, while also reducing lipophilicity compared to the chloro analog, which can be beneficial for avoiding off-target effects and improving solubility .

Lipophilicity ADME Drug Design

Commercial Availability and Purity: A Differentiated Procurement Profile

A key factor in scientific procurement is the reliable availability of a compound with a defined, verifiable purity. 2,4-Dibromo-6-fluoropyridin-3-ol is available from multiple vendors with a standard purity of ≥95% . This consistency in quality is crucial for reproducible research and process development. In contrast, closely related analogs, such as 2,4-dibromo-6-fluoropyridine, may be offered at a standard purity of 95% as well, but its procurement profile differs due to its lack of a hydroxyl handle, which limits its downstream utility compared to the target compound . The availability of a 10mM solution in DMSO from some suppliers further streamlines its integration into biological assays .

Supply Chain Procurement Quality Control

Stability and Handling: Defined Storage Conditions for Reproducible Results

To ensure the integrity and performance of this sensitive building block, specific storage conditions are recommended by vendors: store at 2-8°C, protected from light . These guidelines are essential for maintaining the compound's chemical fidelity and preventing decomposition that could impact synthetic outcomes. In contrast, the related analog 2,4-dibromo-6-chloropyridin-3-ol is often specified for storage at room temperature (RT), suggesting a difference in inherent chemical stability between the fluoro and chloro derivatives [1]. The requirement for cold-chain shipping (shipped with blue ice for evaluation samples) for the fluorinated compound further underscores the need for careful handling compared to potentially more robust analogs .

Stability Storage Reproducibility

High-Value Research and Development Applications for 2,4-Dibromo-6-fluoropyridin-3-ol (CAS 1421602-80-3)


Scaffold for Kinase Inhibitor and Targeted Therapy Development

The compound's differentiated physicochemical properties (XLogP3 of 2.65, TPSA of 33.1 Ų) and its unique, programmable reactivity make it an exceptional core scaffold for designing novel kinase inhibitors and other targeted therapies. Its three orthogonal handles allow medicinal chemists to explore diverse vectors to achieve optimal potency, selectivity, and drug-like properties, as evidenced by patents describing pyridine derivatives for kinase inhibition [1]. Its lower lipophilicity compared to the 6-chloro analog (ΔXLogP3 = -0.55) is a strategic advantage in developing compounds with a reduced risk of promiscuous binding and improved metabolic stability [2].

Advanced Agrochemical Intermediate for Precision Pesticides

The compound serves as a crucial building block in the synthesis of novel pesticides . The fluorine atom's well-documented effect of enhancing biological activity and environmental stability, combined with the capacity for multi-point derivatization via its bromine and hydroxyl handles, enables the creation of highly tailored agrochemical agents with improved potency and field performance. This is particularly relevant for designing next-generation fungicides or herbicides where precise target engagement and reduced environmental load are key product differentiators.

Precursor for Targeted Covalent Inhibitors and Chemical Probes

The 3-hydroxyl group of this compound is a prime location for installing a warhead, such as an acrylamide or other electrophilic moiety, to create targeted covalent inhibitors. The remaining 2- and 4-bromo positions can then be sequentially functionalized to build the recognition element of the inhibitor, guiding the reactive group to its intended target residue. This programmed, stepwise construction of covalent probes is highly reliant on the orthogonal reactivity profile offered by this specific halogenated pyridinol scaffold, a capability not shared by simpler or differently substituted analogs [3].

Development of Radiolabeled Tracers for Positron Emission Tomography (PET)

The presence of a fluorine atom at the 6-position makes this compound a highly attractive precursor for the synthesis of ¹⁸F-radiolabeled PET tracers. The 6-fluoro group can be readily displaced by [¹⁸F]fluoride ion via late-stage nucleophilic aromatic substitution (SNAr), after the 2- and 4-positions have been used to construct the molecular framework . This approach enables the efficient and site-specific introduction of a positron-emitting isotope into a complex molecule, a cornerstone of modern PET imaging agent development. Analogs lacking a fluorine leaving group (e.g., 6-chloro, 6-hydro) would be unsuitable for this application, highlighting a unique and valuable point of differentiation.

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